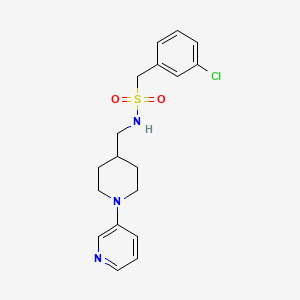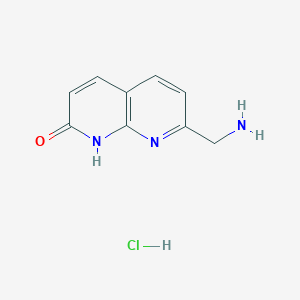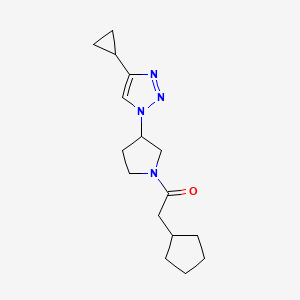
1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics of Elimination Reactions
Research has been conducted on the kinetics of elimination reactions involving methanesulfonic acid derivatives. The elimination reaction kinetics of methanesulfonic acid from certain ethylmethane sulfonate derivatives have been studied, showing a mechanistic shift from unimolecular to bimolecular processes in the presence of strong bases like piperidine, indicating the potential of such compounds for studying reaction mechanisms and kinetics (Kumar & Balachandran, 2008).
Ligand for Metal Coordination
N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been identified as prospective ligands for metal coordination. Their molecular and supramolecular structures suggest potential applications in the development of coordination compounds, with implications for materials science and catalysis (Jacobs, Chan, & O'Connor, 2013).
Structural Analyses
Several studies focus on the structural analysis of methanesulfonamide derivatives, elucidating their molecular conformations, hydrogen bonding patterns, and overall crystal structures. These studies contribute to a deeper understanding of the physical and chemical properties of such compounds, which is crucial for their application in various fields including pharmaceuticals and materials science (Gowda, Foro, & Fuess, 2007).
Synthesis and Oxidation Reactions
Research into the synthesis and functionalization of methanesulfonanilides has been conducted, providing insights into the methods for preparing such compounds and their subsequent chemical transformations. These studies highlight the versatility of methanesulfonanilides in organic synthesis, potentially leading to the development of novel compounds with diverse applications (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).
Catalytic Applications
The development of catalytic systems using methanesulfonamide derivatives has been explored, with studies focusing on their use in transfer hydrogenation reactions and as bi-functional catalysts. These applications demonstrate the potential of such compounds in facilitating various chemical reactions, underscoring their importance in catalysis and organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c19-17-4-1-3-16(11-17)14-25(23,24)21-12-15-6-9-22(10-7-15)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXOJGGLXNLERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2588141.png)

![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)

![N-(2-ethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2588148.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2588154.png)


![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)
